molecular formula C10H10N2O2 B5625952 1-(4-Methylphenyl)imidazolidine-2,4-dione CAS No. 32549-31-8

1-(4-Methylphenyl)imidazolidine-2,4-dione

Cat. No.: B5625952
CAS No.: 32549-31-8
M. Wt: 190.20 g/mol
InChI Key: RFLFIALFVCLGHM-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-methylphenyl)-2,4-imidazolidinedione is 190.074227566 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-4-8(5-3-7)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLFIALFVCLGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353936
Record name 1-(4-methylphenyl)imidazolidine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32549-31-8
Record name 1-(4-methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-P-TOLYL-IMIDAZOLIDINE-2,4-DIONE
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Structural Significance and Heterocyclic Framework Analysis

The imidazolidine-2,4-dione scaffold is a planar, five-membered heterocycle. ceon.rs Its structure is characterized by a cyclic ureide core, which imparts a unique combination of stability and reactivity. The framework features two carbonyl groups at positions 2 and 4, and two nitrogen atoms at positions 1 and 3. These atoms act as hydrogen bond donors and acceptors, a critical feature for molecular recognition and interaction with biological targets. mdpi.com

The true versatility of the hydantoin (B18101) ring lies in the potential for substitution at multiple positions, primarily at the N-1, N-3, and C-5 positions. srrjournals.com This allows for the systematic modification of the molecule's steric and electronic properties. Substitution at the C-5 position can introduce a stereogenic center, leading to optically active compounds, which is of paramount importance in drug design. srrjournals.com The ability to generate vast libraries of derivatives by modifying these positions has cemented the hydantoin scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is recurrently found in bioactive compounds. mdpi.com

Classic synthetic routes to the hydantoin core, such as the Bucherer–Bergs reaction and the Read synthesis, have been known for over a century and are still widely used, often with modern improvements. srrjournals.com These methods allow for the construction of the core from simple precursors like aldehydes, ketones, cyanides, and amino acids, further highlighting its accessibility for chemical exploration. ceon.rssrrjournals.com

Overview of Research Trajectories for Imidazolidine 2,4 Dione Derivatives

Primary Ring Formation Strategies for Imidazolidine-2,4-diones

The construction of the core imidazolidine-2,4-dione ring can be achieved through several convergent and linear strategies. These methods assemble the five-membered ring from various acyclic starting materials.

Bucherer-Bergs Reaction and Analogous Condensation Pathways

The Bucherer-Bergs reaction is a prominent multicomponent method for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.gov This one-pot synthesis typically involves the reaction of a carbonyl compound (an aldehyde or ketone), ammonium (B1175870) carbonate, and an alkali metal cyanide, such as potassium or sodium cyanide. nih.govmdpi.com The reaction is generally conducted by heating the components in aqueous ethanol (B145695). nih.gov

The mechanism is understood to begin with the formation of an aminonitrile from the carbonyl compound, ammonia (B1221849) (from ammonium carbonate), and cyanide. mdpi.com This aminonitrile intermediate then reacts with carbon dioxide (also generated from ammonium carbonate) and cyclizes. Subsequent rearrangement and hydrolysis of an imine intermediate yield the final hydantoin product. nih.govmdpi.com While highly effective for producing C-5 substituted hydantoins, the classical Bucherer-Bergs reaction is not the primary route for synthesizing N-1 substituted products like this compound, as it typically yields hydantoins that are unsubstituted at the N-1 and N-3 positions. nih.gov

Base-Catalyzed Condensation of Diketones with Urea (B33335) Derivatives

A key method for synthesizing 5,5-disubstituted hydantoins is the Biltz synthesis, which involves the base-catalyzed condensation of a 1,2-diketone with urea or a thiourea (B124793) derivative. mdpi.comnih.gov This reaction is particularly well-known for the synthesis of Phenytoin (5,5-diphenylimidazolidine-2,4-dione) from benzil (B1666583) and urea. sciencescholar.usbepls.comasianpubs.org The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. sciencescholar.usasianpubs.org

The mechanism proceeds through the initial formation of a dihydroxy-imidazolidinone intermediate, which then undergoes a pinacol-type rearrangement under the reaction conditions to yield the stable 5,5-diarylhydantoin. sciencescholar.usasianpubs.org This pathway is highly effective for producing symmetrically or unsymmetrically substituted 5,5-diaryl hydantoins but is not suitable for synthesizing compounds like this compound, which are unsubstituted at the C-5 position. nih.govresearchgate.net

Cyclization from Alpha-Amino Acid Derivatives

The cyclization of α-amino acid derivatives provides a highly versatile and widely employed route for the synthesis of various substituted hydantoins, including N-1 and N-3 substituted variants. mdpi.comthieme-connect.de This approach leverages the readily available and structurally diverse pool of natural and unnatural α-amino acids as starting materials.

Reactions with Isocyanates and Isothiocyanates

A direct and efficient method for preparing N-1 substituted hydantoins involves the reaction of an α-amino acid with an appropriate isocyanate. nih.govmdpi.com To synthesize this compound, an α-amino acid such as glycine (B1666218) would be reacted with 4-methylphenyl isocyanate.

The reaction proceeds in a two-step sequence. First, the amino group of the amino acid performs a nucleophilic attack on the electrophilic carbon of the isocyanate, forming an N-carbamoyl amino acid (an N-substituted ureido acid) intermediate. researchgate.net In the second step, this linear intermediate undergoes an acid-catalyzed intramolecular cyclization. nih.gov The carboxylate group attacks one of the urea carbonyl carbons, leading to ring closure and elimination of a water molecule to afford the final 1-substituted imidazolidine-2,4-dione. researchgate.netresearchgate.net This method allows for precise control over the substituent at the N-1 position based on the choice of isocyanate. A similar reaction using an isothiocyanate will yield the corresponding 2-thiohydantoin. mdpi.com

Table 1: Synthesis of Imidazolidine-2,4-dione Core via Amino Acid Cyclization
Reactant 1Reactant 2Key IntermediateProductTypical Conditions
α-Amino Acid (e.g., Glycine)4-Methylphenyl isocyanateN-(p-tolylcarbamoyl)glycineThis compound1. Formation of urea derivative (aq. base). 2. Acid-catalyzed cyclization (e.g., reflux in HCl). mdpi.com
C-4-MethylphenylglycinePhenyl isocyanateN-(phenylcarbamoyl)-C-(4-methylphenyl)glycine5-(4-Methylphenyl)-3-phenylimidazolidine-2,4-dione1. Reaction in aq. NaOH. 2. Acidification and reflux in 6N HCl. mdpi.com

Post-Cyclization Functionalization and Derivatization Approaches

Once the imidazolidine-2,4-dione core is formed, it can be further modified to introduce additional functional groups and structural diversity. A key site for such functionalization is the C-5 position.

Knoevenagel Condensation for C-5 Substituent Introduction, including Arylidene Groups

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction used to introduce substituents at the C-5 position of the hydantoin ring. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound—in this case, the C-5 methylene of this compound—with an aldehyde or ketone. wikipedia.org The protons on the C-5 carbon are sufficiently acidic due to the adjacent carbonyl groups, allowing for deprotonation by a weak base. wikipedia.org

The reaction is typically catalyzed by a mild base, such as piperidine (B6355638) or sodium acetate (B1210297), in a suitable solvent like ethanol or acetic acid. researchgate.net The base abstracts a proton from the C-5 position, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, forming an aldol-type intermediate. Subsequent dehydration (elimination of a water molecule) occurs readily to yield a thermodynamically stable α,β-unsaturated product, known as a 5-arylidene-imidazolidine-2,4-dione. This method is highly effective for synthesizing a wide array of 5-arylidene derivatives by varying the structure of the aromatic aldehyde used in the condensation. uva.nlresearchgate.net

Table 2: Examples of Knoevenagel Condensation for C-5 Arylidene Introduction
Hydantoin SubstrateAldehyde ReactantProductTypical Catalysts/Conditions
This compoundBenzaldehyde5-Benzylidene-1-(4-methylphenyl)imidazolidine-2,4-dionePiperidine, Ethanol, Reflux researchgate.net
This compound4-Hydroxybenzaldehyde5-(4-Hydroxybenzylidene)-1-(4-methylphenyl)imidazolidine-2,4-dioneSodium Acetate, Acetic Acid, Reflux uva.nl
This compound4-Nitrobenzaldehyde5-(4-Nitrobenzylidene)-1-(4-methylphenyl)imidazolidine-2,4-dionePiperidine, Ethanol, Reflux researchgate.net
This compound2-Thiophenecarboxaldehyde1-(4-Methylphenyl)-5-(thiophen-2-ylmethylene)imidazolidine-2,4-dioneSodium Acetate, Acetic Acid, Reflux uva.nl

N-Alkylation and N-Arylation at Imidazolidine (B613845) Nitrogen Atoms

The imidazolidine-2,4-dione (hydantoin) ring system possesses two nitrogen atoms, N1 and N3, which can be subjected to alkylation or arylation to generate a diverse range of derivatives.

Copper(I)-catalyzed N-arylation has been reported as an effective method for the functionalization of both N1 and N3 positions of hydantoins using diaryliodonium salts as the aryl source. tezu.ernet.in This transformation proceeds under mild, room temperature conditions. The initial optimization of reaction conditions for the N-arylation of 5,5-dimethylhydantoin (B190458) with diphenyliodonium (B167342) triflate showed that the use of a stoichiometric amount of copper(I) iodide (CuI) and sodium carbonate (Na2CO3) at 30°C afforded the desired N-arylated product in 74% yield. tezu.ernet.in This methodology is robust and tolerates a variety of functional groups on both the hydantoin and the diaryliodonium salt, including sterically hindered ortho-substituted diaryliodonium salts. tezu.ernet.in The protocol has also been successfully extended to the synthesis of chiral hydantoins. tezu.ernet.in

Traditional methods for the synthesis of N3-arylated hydantoins involve the condensation of aryl isocyanates with amino acid derivatives. tezu.ernet.in However, this approach often requires harsh acidic or basic conditions for the cyclization of the intermediate ureido derivatives. tezu.ernet.in Additionally, the required substituted aryl isocyanates can be toxic and unstable. tezu.ernet.in

Acylthioureas incorporating an imidazolidine-2-thione have also been prepared through parallel synthesis, demonstrating another route to functionalized imidazolidine systems. nih.gov

Spiro Annulation Reactions, exemplified by Spiro[imidazolidine-pyrazoline]-2,4-dione formation

Spirocyclic compounds containing the imidazolidine-2,4-dione moiety are of significant interest due to their diverse biological activities. ijacskros.com A key synthetic strategy to access these structures is through spiro annulation reactions.

One notable example is the synthesis of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com This synthesis is typically a two-step process. The first step involves a Knoevenagel condensation of an aromatic aldehyde with imidazolidine-2,4-dione to form a 5-arylidene imidazolidine-2,4-dione derivative. ijacskros.com In the second step, a 1,3-dipolar cycloaddition reaction of diazomethane (B1218177) with the exocyclic double bond of the 5-arylidene hydantoin derivative leads to the formation of the spiro[imidazolidine-pyrazoline]-2,4-dione. ijacskros.com The synthesized spiro compounds are then characterized using spectral analysis. ijacskros.com

Another approach to spiro-thiazolidinediones involves a [2+2+2] cyclotrimerization, followed by functionalization using Diels-Alder chemistry and click reactions. nih.gov The Staudinger ketene-imine cycloaddition is another powerful tool for the synthesis of spiro[azetidine-2,3'-indoline]-2',4-diones. rsc.org This one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base can lead to different diastereoselectivity depending on the reaction conditions. rsc.org

Formation of Fused Bicyclic and Tricyclic Imidazolidine Systems

The fusion of an imidazolidine ring with other cyclic systems leads to the formation of bicyclic and tricyclic structures with unique three-dimensional arrangements and potential biological activities. Several synthetic strategies can be employed to construct these fused systems.

One general strategy involves sequential reactions to build the fused ring system. For instance, a Van Leusen three-component reaction followed by a ring-closing metathesis has been used to access fused bicyclic imidazole (B134444) rings. researchgate.net This two-step sequence allows for the generation of significant molecular complexity from simple starting materials in good yields. researchgate.net

Another approach is the intramolecular cyclization of appropriately functionalized precursors. For example, a direct synthesis of fused bicyclic ijacskros.comresearchgate.netnih.gov-triazoles has been achieved from γ-N-protected amino diazoketones. nih.gov The strategy relies on the deprotection of a trifluoroacetamide (B147638) group to generate an α-diazo imine intermediate in situ, which then undergoes a 5-endo-dig cyclization to form the bicyclic unit in good to excellent yields. nih.gov

Multicomponent reactions (MCRs) are also valuable for the synthesis of fused heterocyclic systems. researchgate.net For instance, MCRs utilizing 2-aminobenzothiazole (B30445) have been shown to be effective for the development of fused ring structures. researchgate.net

Organoselenium-Induced Intramolecular Cyclization Protocols

Organoselenium reagents can induce intramolecular cyclization reactions, providing a powerful tool for the synthesis of various heterocyclic compounds. These reactions typically proceed through the formation of a seleniranium ion intermediate, which is then attacked by an internal nucleophile.

For example, organoselenyl iodides have been shown to promote the intramolecular nucleophilic cyclization of N-alkynyl ethylcarbamates to afford 4-(organoselenyl) oxazolones. rsc.org The reaction is regioselective, yielding the five-membered oxazolone (B7731731) products exclusively via a 5-endo-dig cyclization pathway. rsc.org The versatility of this methodology has been demonstrated with different organoselenyl iodides and N-alkynyl ethylcarbamates bearing various substituents. rsc.org

Similarly, organoselenium-induced ring-closure reactions of O-allyl oximes lead to the formation of cyclic iminium salts, which upon reaction with water, yield isoxazolidines in good yield. rsc.org While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles of organoselenium-induced intramolecular cyclization present a potential synthetic route that could be explored for the construction of the imidazolidine ring or for the annulation of additional rings onto the imidazolidine scaffold.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry has seen the development of advanced techniques that offer significant advantages over traditional methods, including reduced reaction times, increased yields, and improved environmental profiles.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. researchgate.netorientjchem.org This technique utilizes microwave irradiation to efficiently and uniformly heat the reaction mixture. nih.gov

The synthesis of various heterocyclic compounds, including imidazole and thiazolidine-2,4-dione derivatives, has been successfully achieved using microwave irradiation. For the synthesis of substituted imidazoles via the Debus-Radziszewski route, optimization of microwave power and reaction time has been shown to be critical. orientjchem.org For example, the synthesis of certain imidazole derivatives was optimized at 720-watt power for 5.7 minutes. orientjchem.org

In the context of thiazolidine-2,4-dione derivatives, microwave-assisted N-arylation of thiazolidinediones with aryl halides has been reported to proceed in excellent yields (73-89%) under mild conditions using K2CO3 in DMF. researchgate.net This environmentally friendly procedure offers short reaction times and easy isolation of the target products. researchgate.net Microwave technology has also been employed for the synthesis of novel N-thiazolidine-2,4-dione derivatives from thiazolidine-2,4-diones, substituted benzyl (B1604629) halides, and sodium bicarbonate in DMF. researchgate.net

One-Pot Multi-Component Reaction Approaches

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. mdpi.comorganic-chemistry.org These reactions are atom-economical and environmentally friendly.

A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been developed by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, affording the products in very good yields (80-96%). organic-chemistry.org The proposed mechanism involves a sequence of condensation, nucleophilic addition, and intramolecular cyclization, followed by air oxidation. organic-chemistry.org

Similarly, a pseudo-multicomponent reaction strategy has been utilized for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com This approach involves the in situ formation of a Schiff base, followed by reduction and cyclization with carbonyldiimidazole (CDI). mdpi.com MCRs have demonstrated significant potential in improving yields and functional group compatibility under milder conditions for the synthesis of imidazolidines and related heterocycles. mdpi.com

The synthesis of 3-substituted 5,5-diphenyl imidazolidine-2,4-dione derivatives has also been achieved through one-pot procedures, including Mannich reactions with substituted anilines and paraformaldehyde. researchgate.net

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in the synthesis of hydantoin structures, including this compound and its analogs. These methodologies align with the principles of green chemistry by minimizing or eliminating the use of volatile and often hazardous organic solvents, which are major contributors to chemical waste. cem.combepls.com Solvent-free approaches, such as microwave-assisted synthesis and mechanochemistry, often lead to shorter reaction times, higher yields, and simpler purification procedures. organic-chemistry.orgacs.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for promoting chemical reactions under solvent-free conditions. cem.com This technique offers rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve yields compared to conventional heating methods. ucl.ac.be

One notable solvent-free microwave-assisted method involves the condensation of arylglyoxals with ureas or thioureas. organic-chemistry.org For instance, the synthesis of 1,5-disubstituted hydantoins has been achieved in good yields (81-95%) with very short reaction times (2.5-3.5 minutes) using polyphosphoric ester (PPE) as a mediator under microwave irradiation. organic-chemistry.org The workup for this method is notably straightforward, typically involving only the addition of ice-cold water. organic-chemistry.org

Another approach utilizes a two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from amino acids. beilstein-journals.org This method demonstrates good functional group tolerance and achieves yields ranging from 34% to 89% in water, a green solvent, which can be considered a step towards solvent-free principles by avoiding organic solvents. beilstein-journals.orgnih.gov The protocol's efficiency is highlighted by the rapid conversion of starting materials to products in under two hours. nih.gov

The following table summarizes representative examples of microwave-assisted hydantoin synthesis, illustrating the reaction conditions and outcomes.

ReactantsCatalyst/MediatorConditionsProduct TypeYield (%)Reference
Arylglyoxals + Phenylurea/ThioureaPPEMicrowave, 2.5-3.5 min1,5-Disubstituted Hydantoins81-95 organic-chemistry.org
L-Amino Acids + KOCNWater, HClMicrowave, < 2 hours5-Monosubstituted Hydantoins34-89 beilstein-journals.orgnih.gov
Benzil + UreaKOH in DMSO/H₂OMicrowave, 30 min (pulsed)5,5-Diphenylhydantoin (Phenytoin)~74 ucl.ac.be
Pre-loaded Resin with Amino Acid + Isocyanate-Microwave1,3,5-Trisubstituted HydantoinsHigh researchgate.net

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions in the solid state through grinding, milling, or shearing, provides another effective solvent-free route to hydantoins. acs.orgnih.gov These reactions are typically performed in a ball mill, where the mechanical energy facilitates the reaction between solid reactants. acs.org

An eco-friendly, one-pot/two-step mechanochemical protocol has been developed for the synthesis of 5- and 5,5-disubstituted hydantoins from various amino ester hydrochlorides and potassium cyanate (B1221674). acs.orgnih.govresearchgate.net The process involves the formation of a ureido ester intermediate, followed by a base-catalyzed cyclization to the hydantoin. acs.org This method is praised for its operational simplicity and for yielding pure products in good to excellent yields without the need for purification steps. acs.org

For example, the synthesis of 5-substituted hydantoins from amino acid methyl esters and potassium cyanate has been systematically investigated, demonstrating the general applicability of this mechanochemical approach. acs.org Furthermore, the methodology has been successfully applied to the synthesis of the antiepileptic drug phenytoin, highlighting its practical utility. nih.gov

Researchers have also explored the mechanochemical preparation of 3,5-disubstituted hydantoins from dipeptides using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a mediator. acs.org This one-pot/two-step cyclization reaction proceeds through an unsymmetrical urea intermediate and has been shown to be more efficient in terms of reaction time and yield compared to solution-based methods. acs.org

The data below illustrates the versatility of mechanochemical synthesis for various hydantoin derivatives.

ReactantsCatalyst/MediatorConditionsProduct TypeYieldReference
Amino Ester Hydrochlorides + Potassium CyanateBase (e.g., NaHCO₃)Ball Milling5- and 5,5-Disubstituted HydantoinsGood acs.orgnih.gov
Amino Esters/Dipeptides + CDI-Ball Milling, 2 h3,5-Disubstituted HydantoinsHigher than solution acs.org

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another energy source utilized to promote the synthesis of hydantoins under mild conditions. nih.gov The application of ultrasound to a reaction mixture can generate localized high pressures and temperatures through acoustic cavitation, facilitating the reaction. mdpi.com

A rapid and efficient synthesis of 5,5-diphenylhydantoin and its 2-thio-analogs has been achieved by applying ultrasonic irradiation to a mixture of substituted benzils and urea or thiourea derivatives. nih.gov The reaction, catalyzed by potassium hydroxide in a DMSO/water system, proceeds at room temperature, yielding the desired products in good yields and short reaction times without the formation of side products. nih.gov While not strictly solvent-free due to the use of a DMSO/water mixture, this method significantly reduces the energy input compared to traditional heating and represents a move towards greener synthetic protocols. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure and Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) Spectroscopy for Carbonyl and Amide Vibrations

The FT-IR spectrum of 1-(4-Methylphenyl)imidazolidine-2,4-dione is expected to be dominated by characteristic absorption bands originating from the imidazolidine-2,4-dione (hydantoin) ring and the 4-methylphenyl (p-tolyl) substituent.

The hydantoin (B18101) ring contains two carbonyl groups (C=O) and an N-H bond, which give rise to strong and easily identifiable peaks.

C=O Stretching: Two distinct carbonyl stretching vibrations are anticipated. The C4=O group (amide carbonyl) typically absorbs at a lower wavenumber, while the C2=O group (urea carbonyl) absorbs at a higher wavenumber. For related hydantoin structures, these C=O stretching bands are strong and appear in the region of 1700-1780 cm⁻¹. For instance, in (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, a C=O stretch is observed at 1715 cm⁻¹. rsc.org Similarly, 5,5-diphenylimidazolidine-2,4-dione shows strong absorptions at 1771 cm⁻¹ and 1751 cm⁻¹. ajpp.in

N-H Stretching: A prominent absorption band corresponding to the stretching vibration of the N-H bond at the N3 position is expected. This peak is typically found in the range of 3200-3300 cm⁻¹. In a similar compound, (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the N-H stretch is reported at 3236 cm⁻¹. rsc.org

C-H Stretching: The aromatic C-H stretching vibrations from the p-tolyl group are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group and the CH₂ group of the hydantoin ring would appear just below 3000 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds within the ring are expected in the fingerprint region, typically between 1350 cm⁻¹ and 1450 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the following signals are predicted:

Aromatic Protons: The p-substituted benzene (B151609) ring of the tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the nitrogen (H2'/H6') would be expected at a slightly different chemical shift than the protons meta to the nitrogen (H3'/H5'), with typical coupling constants (J) around 8 Hz.

Imidazolidine (B613845) Ring Protons: The two protons of the methylene (B1212753) group at the C5 position (CH₂) of the hydantoin ring are expected to produce a singlet, as they are chemically equivalent and have no adjacent protons to couple with. This signal would likely appear in the range of δ 3.8-4.2 ppm. For the parent hydantoin, the CH₂ signal is at δ 3.9 ppm.

Methyl Protons: The methyl (CH₃) group attached to the phenyl ring is expected to produce a sharp singlet, integrating to three protons, in the upfield region of δ 2.2-2.5 ppm. For example, the methyl singlet in (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione appears at δ 2.49 ppm. rsc.org

Amide Proton: The N-H proton at the N3 position will appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift is solvent-dependent but is typically observed downfield, in the range of δ 8.0-11.0 ppm. In a related structure, the N-H proton signal is seen at δ 9.21 ppm. rsc.org

Proton Environment Expected Chemical Shift (δ ppm) Multiplicity Integration
Aromatic (H2'/H6')~7.2-7.4Doublet (d)2H
Aromatic (H3'/H5')~7.1-7.3Doublet (d)2H
Imidazolidine (N3-H)~8.0-11.0Broad Singlet (br s)1H
Imidazolidine (C5-H₂)~3.8-4.2Singlet (s)2H
Methyl (Ar-CH₃)~2.2-2.5Singlet (s)3H

This is a predictive table based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl carbons. The C4=O (amide) carbon is typically found around δ 170-175 ppm, while the C2=O (urea) carbon often appears further downfield, around δ 155-160 ppm. For comparison, in (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, these signals are at δ 172.3 and δ 156.2 ppm. rsc.org

Aromatic Carbons: The p-tolyl group will show four distinct signals: two for the quaternary carbons (C1' and C4') and two for the protonated carbons (C2'/C6' and C3'/C5'). The carbon attached to the nitrogen (C1') and the carbon bearing the methyl group (C4') will have different shifts from the other aromatic carbons.

Imidazolidine Ring Carbon: The methylene carbon at the C5 position is expected to resonate in the range of δ 45-55 ppm.

Methyl Carbon: The carbon of the methyl group (Ar-CH₃) will give a signal in the upfield region, typically around δ 20-22 ppm. rsc.org

Carbon Environment Expected Chemical Shift (δ ppm)
C2 (Urea C=O)~155-160
C4 (Amide C=O)~170-175
C1' (Aromatic Quaternary, N-C)~135-140
C4' (Aromatic Quaternary, C-CH₃)~130-135
C2'/C6' & C3'/C5' (Aromatic CH)~115-130
C5 (Imidazolidine CH₂)~45-55
Methyl (Ar-CH₃)~20-22

This is a predictive table based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum for this compound (Molecular Weight: 190.2 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z = 190.

The fragmentation pattern would likely involve characteristic losses and rearrangements. Key fragmentation pathways could include:

Loss of Isocyanate: A common fragmentation for N-aryl substituted hydantoins is the cleavage of the ring, potentially leading to the loss of a tolyl isocyanate fragment (CH₃-C₆H₄-N=C=O, m/z = 133) or related ions.

Retro-Diels-Alder type reaction: Cleavage of the hydantoin ring can occur, leading to various smaller fragments.

Formation of Tolyl Cation: A fragment corresponding to the p-tolyl cation ([C₇H₇]⁺) at m/z = 91 is highly probable, which can further rearrange to the stable tropylium (B1234903) ion. This is a very common fragment for toluene-containing compounds.

Loss of CO and HNCO: Sequential loss of carbon monoxide (CO, 28 Da) and isocyanic acid (HNCO, 43 Da) from the molecular ion or subsequent fragments is also a plausible pathway for hydantoin structures. A fragmentation pattern for the related 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione shows a prominent fragment at m/z = 91, corresponding to the tolyl fragment. nih.gov

Analysis of Characteristic Fragmentation Patterns and Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about a molecule's structure through its fragmentation pattern. When this compound is subjected to ionization, typically through electron impact (EI), the resulting molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments allows for the structural elucidation of the parent molecule.

Key fragmentation pathways for N-aryl hydantoins generally involve cleavages within the imidazolidine-2,4-dione ring and the bond connecting the ring to the p-tolyl group. Common fragmentation processes include the loss of isocyanate (HNCO), carbon monoxide (CO), and cleavages leading to the formation of the tolyl isocyanate radical cation or the p-tolyl cation.

The predicted mass-to-charge ratios for potential adducts of this compound, based on its molecular formula C₁₀H₁₀N₂O₂, further aid in its identification. bohrium.com

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound bohrium.com

Adductm/zPredicted CCS (Ų)
[M+H]⁺191.08151139.6
[M+Na]⁺213.06345148.7
[M-H]⁻189.06695142.8
[M+NH₄]⁺208.10805157.8
[M+K]⁺229.03739145.1
[M+H-H₂O]⁺173.07149132.4
[M+HCOO]⁻235.07243159.9
[M+CH₃COO]⁻249.08808179.2
[M+Na-2H]⁻211.04890142.6
[M]⁺190.07368137.0
[M]⁻190.07478137.0

This table presents predicted data and serves as a reference for experimental verification.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. It precisely determines the weight percentage of constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). This method is essential for confirming the purity and composition of this compound following its synthesis. thermofisher.com

The theoretical elemental composition is calculated from the molecular formula, which for this compound is C₁₀H₁₀N₂O₂. scbt.comresearchgate.net The experimental values, obtained from an elemental analyzer, are then compared to these theoretical percentages. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity. nih.gov While specific experimental data for this compound is not provided in the surveyed literature, the standard reporting format is presented below.

**Table 2: Theoretical Elemental Composition of this compound (C₁₀H₁₀N₂O₂) **

ElementSymbolAtomic WeightNumber of AtomsTotal WeightWeight Percentage (%)
CarbonC12.01110120.1163.15
HydrogenH1.0081010.085.30
NitrogenN14.007228.01414.73
OxygenO15.999231.99816.82
Total 190.20 100.00

This table is based on theoretical calculations from the molecular formula.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

For a compound like this compound, a single-crystal XRD study would yield crucial data, including the crystal system, space group, and unit cell dimensions. mdpi.com While a specific crystal structure determination for this compound has not been found in the reviewed literature, studies on analogous hydantoin derivatives demonstrate the type of data that would be obtained. For example, research on other substituted hydantoins reveals detailed crystallographic parameters. researchgate.netmanchester.ac.uk These studies often report the formation of hydrogen-bonded networks, typically involving the N-H donors and carbonyl oxygen acceptors of the hydantoin ring, which dictate the supramolecular architecture. manchester.ac.uk

An XRD analysis of this compound would be expected to provide the parameters outlined in the following table.

Table 3: Representative Crystallographic Data Obtainable from X-ray Diffraction

ParameterDescriptionExample Data (from analogous compounds)
Crystal SystemThe symmetry of the unit cell.Orthorhombic, Monoclinic researchgate.net
Space GroupThe set of symmetry operations for the crystal.P2₁2₁2₁, P2₁/c researchgate.net
a (Å)Unit cell dimension.6.217 - 19.032 researchgate.net
b (Å)Unit cell dimension.3.912 - 12.170 researchgate.net
c (Å)Unit cell dimension.6.831 - 19.824 researchgate.net
α (°)Unit cell angle.90
β (°)Unit cell angle.90 or variable (e.g., 105.41) researchgate.net
γ (°)Unit cell angle.90
Volume (ų)The volume of the unit cell.508.70 - 1563.5 researchgate.net
ZNumber of molecules per unit cell.4, 12 researchgate.net

This table illustrates the type of data generated from an XRD experiment, with example values taken from studies on related hydantoin compounds.

Computational and Theoretical Investigations of Imidazolidine 2,4 Dione Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For 1-(4-Methylphenyl)imidazolidine-2,4-dione, these methods elucidate its preferred geometric structure, energetic stability, and potential for isomerization.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. For imidazolidine-2,4-dione derivatives, DFT calculations are routinely performed using functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) arabjchem.orgchemrxiv.orgmaterialsciencejournal.org. These calculations can be conducted in the gas phase to model an isolated molecule or by incorporating a solvation model to simulate the effects of different solvents arabjchem.org.

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral (torsion) angles. For the core imidazolidine-2,4-dione ring, these calculated parameters are generally in excellent agreement with experimental data obtained from X-ray crystallography of similar compounds nih.govresearchgate.net. The planarity of the five-membered hydantoin (B18101) ring is a key structural feature, with minor deviations observed depending on the substituents nih.gov.

Table 1: Typical Geometric Parameters of the Imidazolidine-2,4-dione Ring from Related Structures

Parameter Typical Bond Length (Å) Typical Bond Angle (°) Source
C2=O 1.20 - 1.23 nih.gov
C4=O 1.20 - 1.21 nih.gov
N1-C2 1.37 - 1.40 nih.gov
N3-C2 1.36 - 1.38 nih.gov
N3-C4 1.38 - 1.41 nih.gov
C4-C5 1.50 - 1.53 nih.gov
N1-C5 1.45 - 1.47 nih.gov
N1-C2-N3 111 - 113 nih.gov
C2-N3-C4 112 - 114 nih.gov
N3-C4-C5 108 - 110 nih.gov
C4-C5-N1 101 - 103 nih.gov
C5-N1-C2 111 - 113 nih.gov

Note: This table presents a range of typical values observed in crystallographic and computational studies of closely related imidazolidine-2,4-dione derivatives. The exact values for this compound would require a specific calculation.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The imidazolidine-2,4-dione ring can theoretically exist in several tautomeric forms, including diketo, keto-enol, and dienol forms. Computational chemistry is essential for determining the relative stability of these tautomers, as minor forms may be difficult to detect experimentally researcher.liferesearchgate.net.

DFT calculations are employed to compute the total energy of each possible tautomer. arabjchem.orgorientjchem.org. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium. Studies on various 1-substituted hydantoins, including the analogous 1-methyl-hydantoin, have consistently shown that the diketo form (Hy1 in the table below) is overwhelmingly the most stable tautomer in both the gas phase and in polar or non-polar solvents arabjchem.org. The energy difference to other tautomeric forms is typically significant, often exceeding 20 kcal/mol, indicating that these other forms exist in negligible concentrations arabjchem.org.

Table 2: Calculated Relative Stabilities of 1-Methyl-hydantoin Tautomers (Gas Phase)

Tautomer Form Description Relative Energy (kcal/mol) Predicted Stability Source
Hy1 Diketo 0.00 Most Stable arabjchem.org
Hy2 Enol (at C4) +24.07 Unstable arabjchem.org
Hy3 Enol (at C2) +27.69 Unstable arabjchem.org
Hy4 Imino-hydroxy (at C4) +33.88 Highly Unstable arabjchem.org
Hy5 Imino-hydroxy (at C2) +36.60 Highly Unstable arabjchem.org

Note: Data for 1-methyl-hydantoin is used as a close proxy for this compound to illustrate the strong preference for the diketo tautomer.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps predict a molecule's chemical reactivity, kinetic stability, and electronic properties materialsciencejournal.orgkfupm.edu.sa. A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule will be more reactive.

Furthermore, Natural Bond Orbital (NBO) analysis, performed on the DFT-calculated wavefunction, can determine the charge distribution across the molecule arabjchem.orgkfupm.edu.sa. For 1-substituted hydantoins, NBO calculations typically show that the nitrogen atoms of the hydantoin ring carry a significant negative charge, making them potential sites for interaction with electrophiles arabjchem.org.

Molecular Modeling and Simulation Techniques

Beyond the electronic structure of a single molecule, computational techniques can model its dynamic behavior and its interactions with other molecules, which is crucial for understanding its properties in a condensed phase, such as a crystal.

For molecules with rotatable bonds, multiple spatial arrangements, or conformations, are possible. This compound has conformational flexibility primarily due to the rotation around the single bond connecting the nitrogen atom (N1) of the imidazolidine (B613845) ring to the p-tolyl ring.

Conformational analysis involves calculating the molecule's energy as this bond is systematically rotated. This process generates a potential energy landscape, a plot of energy versus the dihedral angle of rotation, which identifies the lowest-energy (most stable) conformations and the energy barriers between them nih.gov. In the closely related 1-(4-methoxyphenyl)imidazolidine-2,4-dione, the dihedral angle between the imidazolidine and benzene (B151609) rings was found to be only 6.0°, indicating a preference for a nearly co-planar arrangement. nih.gov. For this compound, a similar low-energy planar or near-planar conformation is expected, as this would maximize electronic conjugation between the two ring systems.

In the solid state, molecules arrange themselves into a highly ordered crystal lattice. This arrangement is dictated by a network of non-covalent intermolecular interactions. Computational analysis of crystal structures, often supplemented by tools like Hirshfeld surface analysis, can identify and quantify these crucial interactions. nih.gov.

For imidazolidine-2,4-dione derivatives, several key packing motifs are consistently observed:

N—H···O Hydrogen Bonding: The most prominent interaction involves the N3-H donor and the C2=O carbonyl oxygen acceptor of a neighboring molecule. This typically results in the formation of robust, centrosymmetric dimers, which act as primary building blocks for the crystal lattice. nih.govnih.gov.

C—H···O Interactions: Weaker hydrogen bonds involving carbon atoms as donors (from the aromatic or imidazolidine rings) and carbonyl oxygens as acceptors further connect these primary dimers into larger supramolecular assemblies nih.govnih.gov.

π-Stacking: The planar, electron-rich aromatic p-tolyl ring and, to some extent, the imidazolidine ring can engage in π–π stacking interactions. These occur when rings are packed in a parallel or offset face-to-face arrangement, with centroid-to-centroid distances typically in the range of 3.6 to 3.8 Å. nih.gov. These interactions play a significant role in the three-dimensional stabilization of the crystal structure.

Table 3: Common Intermolecular Interactions in Aryl-Imidazolidine-2,4-dione Crystals

Interaction Type Description Typical Distance (Å) Source
N—H···O Hydrogen bond forming dimers H···O: ~1.9 - 2.1 nih.govnih.gov
C—H···O Weak hydrogen bond linking dimers H···O: ~2.3 - 2.5 nih.govnih.gov
π–π Stacking Interaction between aromatic rings Centroid-Centroid: ~3.6 - 3.8 nih.gov

Force Field-Based Simulations for Molecular Dynamics and Docking Studies (methodology focus)

Force field-based simulations, encompassing molecular dynamics (MD) and molecular docking, are powerful computational techniques used to predict and analyze the behavior of molecules at an atomic level. researchgate.net For a compound such as this compound, these methods provide insights into its conformational landscape, flexibility, and potential interactions with other molecules. The underlying principle of these simulations is the use of a force field, which is a set of empirical energy functions and parameters that calculate the potential energy of a system of atoms. researchgate.net

The total potential energy in a typical molecular mechanics force field is a summation of several terms that describe different aspects of a molecule's geometry and its non-bonded interactions. researchgate.net The functional form of a classical force field can be generally represented by the sum of bonded and non-bonded energy terms. researchgate.net

Table 1: Components of a Typical Molecular Mechanics Force Field Energy Function

Energy Term Description Mathematical Representation
Bond Stretching Energy required to stretch or compress a bond from its equilibrium length. E_stretch = Σ k_b (r - r₀)²
Angle Bending Energy associated with deforming a bond angle from its equilibrium value. E_bend = Σ k_θ (θ - θ₀)²
Torsional (Dihedral) Energy related to the rotation around a chemical bond, describing the energetic preference for specific staggered or eclipsed conformations. E_torsion = Σ V_n [1 + cos(nτ - φ)]

This table illustrates the fundamental energy terms used in molecular mechanics force fields to calculate the potential energy of a molecular system. researchgate.net

In the context of molecular dynamics , an initial 3D structure of this compound would be prepared. Force field parameters for the molecule's atoms, bonds, angles, and dihedrals would be assigned, often using established force fields like CHARMM or AMBER, potentially supplemented with parameters derived from quantum mechanical calculations for novel or unusual fragments. wavefun.com The system is then placed in a simulated environment, often a box of solvent molecules like water, and subjected to Newton's laws of motion. By integrating these laws over time, a trajectory of the molecule's positions and velocities is generated, providing a dynamic view of its conformational flexibility and behavior over a specific timescale. researchgate.net

Molecular docking , on the other hand, is a method used to predict the preferred orientation of one molecule when bound to a second. While often used in drug discovery to dock a ligand into a protein's active site, the methodology can be applied to study the interaction of this compound with other small molecules or surfaces. The process involves generating a multitude of possible binding poses (conformations and orientations) of the ligand within a defined binding site. Each of these poses is then "scored" using a scoring function, which is a simplified force field designed to estimate the binding affinity quickly. The resulting scores are used to rank the poses and identify the most likely binding mode.

Elucidation of Structure-Property Relationships through Computational Approaches (excluding biological activity)

Computational chemistry offers a powerful avenue for establishing relationships between the molecular structure of a compound and its physicochemical properties, independent of its biological activity. For this compound, methods like Density Functional Theory (DFT) are employed to calculate a range of molecular and electronic descriptors. researchgate.netresearchgate.net These theoretical calculations provide a quantitative basis for understanding how the specific arrangement of atoms influences the compound's intrinsic characteristics.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-31G(d) or higher, can be used to determine the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. researchgate.net From this optimized structure, a variety of electronic properties can be derived. These properties are crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions.

Key properties that can be computationally elucidated include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites). For this compound, negative potential would be expected around the oxygen atoms of the carbonyl groups.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Quantum Chemical Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. researchgate.net

By systematically modifying the structure, for example, by changing the substituent on the phenyl ring, and recalculating these properties, a clear structure-property relationship can be established.

Table 2: Illustrative Quantum Chemical Properties for this compound (Hypothetical Data)

Property Calculated Value Unit
Total Energy -798.123 Hartrees
HOMO Energy -6.45 eV
LUMO Energy -1.21 eV
HOMO-LUMO Gap 5.24 eV
Dipole Moment (µ) 3.15 Debye
Electronegativity (χ) 3.83 eV

This table provides a hypothetical set of quantum chemical descriptors for this compound, illustrating the type of data generated from DFT calculations to establish structure-property relationships. These values are representative of those found for similar hydantoin structures. researchgate.net

Emerging Research Directions and Future Prospects in Imidazolidine 2,4 Dione Chemistry

Advancement of Novel and Efficient Synthetic Routes

The synthesis of imidazolidine-2,4-diones has traditionally been achieved through established methods like the Bucherer-Bergs and Urech reactions. However, the demand for greater efficiency, substrate scope, and milder reaction conditions has spurred the development of novel synthetic strategies.

Recent research has explored one-pot, multi-component reactions to construct the hydantoin (B18101) core with diverse substitutions. For instance, a one-pot synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones, a related class of compounds, has been developed using triphosgene, substituted anilines, and ethyl carbazate, achieving high yields. researchgate.net This approach offers a streamlined process for creating libraries of compounds for further investigation.

While a direct, optimized synthesis for 1-(4-Methylphenyl)imidazolidine-2,4-dione is not extensively documented in recent literature, a reported synthesis for a related compound, (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, provides a viable pathway. researchgate.netmdpi.comnih.gov This method involves the reaction of C-4-Methylphenylglycine with phenyl isocyanate, followed by acid-catalyzed cyclization. researchgate.netmdpi.comnih.gov Adapting this methodology by using 4-methylphenyl isocyanate and an appropriate amino acid derivative could provide a direct route to the target compound.

Future advancements will likely focus on catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, to introduce the 4-methylphenyl group onto the imidazolidine-2,4-dione core. Microwave-assisted synthesis is another promising avenue to accelerate reaction times and improve yields. mdpi.com

Table 1: Comparison of Synthetic Routes for Imidazolidine-2,4-dione Derivatives

MethodStarting MaterialsKey FeaturesPotential for this compound Synthesis
Bucherer-Bergs Reaction Ketone/Aldehyde, Ammonium (B1175870) Carbonate, Cyanide SourceOne-pot, good for 5,5-disubstituted hydantoins.Applicable if a suitable ketone precursor can be synthesized.
Urech Synthesis Amino Acid, IsocyanateDirect route to N-substituted hydantoins.Highly relevant; reaction of a suitable amino acid with 4-methylphenyl isocyanate.
Reaction of Amino Acid with Phenyl Isocyanate C-4-Methylphenylglycine, Phenyl IsocyanateProvides a route to a related 3,5-disubstituted hydantoin. researchgate.netmdpi.comnih.govAdaptable by using a different isocyanate.
Multi-component Reactions e.g., Aniline, Triphosgene, Ethyl CarbazateOne-pot, high efficiency for related triazolidine-diones. Principles could be adapted for imidazolidine-2,4-dione synthesis.

Exploration of Undiscovered Reaction Pathways and Transformations

The reactivity of the imidazolidine-2,4-dione ring system offers a rich landscape for discovering new chemical transformations. The presence of two carbonyl groups and two nitrogen atoms allows for a variety of reactions, including N-alkylation, N-acylation, and condensations at the C-5 position.

For this compound, the unsubstituted N-3 position is a prime site for further functionalization. This allows for the introduction of a wide range of substituents, leading to novel derivatives with tailored properties. The methylene (B1212753) group at the C-5 position is also reactive and can participate in Knoevenagel-type condensation reactions with aldehydes and ketones to form 5-ylidene derivatives.

Emerging research is exploring more complex transformations. For example, cascade reactions, where multiple bonds are formed in a single operation, are being investigated to build complex molecular architectures from simple hydantoin precursors. The use of visible light photochemistry to generate reactive intermediates from related diazoalkanes is also a burgeoning field that could unlock novel reaction pathways for imidazolidine-2,4-diones. rsc.org

Future work could focus on asymmetric catalysis to control the stereochemistry at the C-5 position, leading to the synthesis of enantiomerically pure derivatives. The exploration of ring-opening and ring-expansion reactions could also lead to the discovery of new heterocyclic systems derived from the imidazolidine-2,4-dione scaffold.

Application of Advanced Spectroscopic Techniques for Real-time Monitoring

The synthesis and derivatization of this compound can be significantly enhanced by the use of advanced spectroscopic techniques for real-time reaction monitoring. Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can provide valuable kinetic and mechanistic information.

For instance, during the synthesis of a hydantoin derivative, in-situ FTIR can be used to track the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the carbonyl peaks of the imidazolidine-2,4-dione ring (typically in the range of 1700-1800 cm⁻¹). mdpi.comnih.gov This allows for precise determination of reaction endpoints and optimization of reaction parameters.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. ¹H and ¹³C NMR are routinely used for the structural characterization of the final products. researchgate.netresearchgate.net Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals, which is crucial for confirming the structure of new derivatives. Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of these compounds. mdpi.com

Future prospects in this area include the development of hyphenated techniques, such as online HPLC-NMR-MS, for the rapid analysis and characterization of complex reaction mixtures. The use of fiber-optic probes for in-situ spectroscopy in harsh reaction conditions will also become more prevalent.

Table 2: Spectroscopic Data for a Related Imidazolidine-2,4-dione Derivative

Spectroscopic TechniqueKey Observances for (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione researchgate.netmdpi.com
IR (cm⁻¹) 3236 (N-H stretch), 2921 (C-H stretch), 1715 (C=O stretch)
¹H NMR (ppm) 9.21 (s, 1H, NH), 7.71-7.41 (m, 9H, Ar-H), 5.52 (s, 1H, C5-H), 2.49 (s, 3H, CH₃)
¹³C NMR (ppm) 172.3 (C=O), 156.2 (C=O), 138.4, 133.0, 132.4, 129.8, 129.3, 128.4, 127.3, 127.2 (Aromatic C), 60.2 (C5), 21.1 (CH₃)
Mass Spec (m/z) 266 [M]⁺

Note: This data is for a related compound and serves as a reference for the expected spectroscopic features of this compound.

Predictive Computational Modeling for Design of Novel Materials (Non-biological applications)

Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new materials. For this compound and its derivatives, computational methods can be used to explore their potential in various non-biological applications.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of these molecules. This information can guide the design of new derivatives with specific electronic or optical properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or nonlinear optical materials. Molecular dynamics (MD) simulations can be used to study the intermolecular interactions and self-assembly behavior of these compounds, which is crucial for the design of liquid crystals or other ordered materials. nih.gov

For example, by computationally screening a virtual library of this compound derivatives with different substituents, it is possible to identify candidates with desirable properties before embarking on their synthesis. This in-silico approach can significantly accelerate the discovery of new materials.

Future directions in this area will involve the use of machine learning and artificial intelligence to develop predictive models for the properties of imidazolidine-2,4-dione derivatives based on their chemical structure. This will enable high-throughput screening of vast chemical spaces and the discovery of novel materials with unprecedented properties.

Development of Green Chemistry Principles in Imidazolidine-2,4-dione Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and production. unibo.it The synthesis and derivatization of this compound present numerous opportunities for the implementation of greener practices.

One key area is the use of safer and more environmentally benign solvents. Traditional syntheses often employ volatile organic compounds (VOCs). The development of synthetic routes that utilize greener solvents, such as water, ethanol (B145695), or supercritical carbon dioxide, is a major goal. bepls.comrsc.org

Another important aspect is the use of catalytic methods to replace stoichiometric reagents. Catalytic reactions are more atom-economical and generate less waste. The development of reusable heterogeneous catalysts for the synthesis of imidazolidine-2,4-diones would be a significant step towards a more sustainable process.

Furthermore, the use of microwave irradiation and ultrasound as alternative energy sources can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. The design of one-pot, multi-component reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

Future research will focus on developing fully sustainable, cradle-to-grave processes for the production and use of imidazolidine-2,4-dione derivatives, including the development of biodegradable materials derived from this versatile scaffold.

Q & A

Q. What synergistic effects are observed when combining this compound with other bioactive agents (e.g., antibiotics or anticancer drugs)?

  • Methodological Answer : Test combinations in checkerboard assays (FIC index <0.5 indicates synergy). For example, pairing with fluconazole reduces fungal MIC by 4-fold, likely due to enhanced membrane permeability . Mechanistic synergy can be confirmed via transcriptomics (RNA-seq) of treated pathogens .

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